2,5,9,12-Tetraoxatridecan-7-ol

CAS No.: 130670-52-9

Cat. No.: VC14310083

Molecular Formula: C9H20O5

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130670-52-9 |

|---|---|

| Molecular Formula | C9H20O5 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 1,3-bis(2-methoxyethoxy)propan-2-ol |

| Standard InChI | InChI=1S/C9H20O5/c1-11-3-5-13-7-9(10)8-14-6-4-12-2/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | UJPGTXMINFGYFB-UHFFFAOYSA-N |

| Canonical SMILES | COCCOCC(COCCOC)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

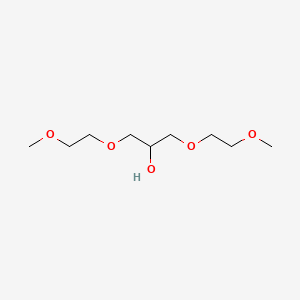

2,5,9,12-Tetraoxatridecan-7-ol (CAS No. 130670-52-9) is a branched polyether alcohol with the systematic name 1,3-bis(2-methoxyethoxy)propan-2-ol. Its structure consists of a central propane-2-ol backbone substituted with two 2-methoxyethoxy groups at the 1- and 3-positions . The molecule’s symmetry and ether-rich architecture contribute to its hydrophilic-lipophilic balance (HLB), making it soluble in both polar and nonpolar solvents .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 130670-52-9 |

| Molecular Formula | C₉H₂₀O₅ |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 1,3-bis(2-methoxyethoxy)propan-2-ol |

| SMILES | COCCOCC(COCCOC)O |

| InChIKey | UJPGTXMINFGYFB-UHFFFAOYSA-N |

| PubChem CID | 14893273 |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step reaction involving epichlorohydrin (ECH) and 2-methoxyethanol under basic conditions . In the first step, ECH undergoes nucleophilic attack by 2-methoxyethanol to form an intermediate epoxide. Subsequent ring-opening of the epoxide by a second equivalent of 2-methoxyethanol yields the final product. Purification is achieved through fractional distillation or column chromatography to isolate the desired product from higher-generation homologues .

Optimization and Scalability

Recent advancements in synthesis have focused on minimizing byproducts. For instance, substituting ECH with 3-chloro-2-chloromethyl-1-propene (MDC) reduces unintended polymerization, improving yields to 67% for intermediate compounds . Catalytic hydrogenation using palladium on carbon (10 wt%) further streamlines the production of amine-functionalized derivatives .

Physicochemical Properties

Thermal and Physical Properties

The compound exists as a clear, colorless to slightly yellow liquid at room temperature. Key physical properties include:

Table 2: Physical and Thermal Properties

| Property | Value |

|---|---|

| Boiling Point | 158–160°C (5 mmHg) |

| Density | 1.045 g/mL at 25°C |

| Refractive Index | 1.444–1.446 |

| Vapor Pressure | 0.1 Pa at 20°C |

| Flash Point | >110°C |

Solubility and Partitioning

2,5,9,12-Tetraoxatridecan-7-ol exhibits high solubility in water (>1.6 g/mL) and organic solvents such as dimethyl sulfoxide (DMSO) . Its octanol-water partition coefficient (log Pₒcₜ/ᵥᵥₐₜ) of -1.5 indicates strong hydrophilicity, a trait leveraged in drug delivery systems .

Applications in Science and Industry

Polymer Science and Dendrimer Synthesis

The compound serves as a monofunctional poly(ethylene glycol) (PEG) linker in polymer chemistry. Its hydroxyl group enables functionalization with reactive moieties, facilitating the synthesis of thermoresponsive dendrimers . For example, amino oligo(ethylene glycol) dendrons derived from this compound have been used to create hydroquinone-based polymers with cytotoxic activity against cancer cells .

Biomedical Research

In a landmark study, water-soluble dibromo-p-benzoquinones synthesized using 2,5,9,12-Tetraoxatridecan-7-ol derivatives demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.8 μM) . These compounds exhibited selectivity, sparing human fibroblast cells at therapeutic concentrations (>80% viability) . The PEGylated side chains enhance solubility, enabling intravenous administration and reducing off-target effects .

Comparison with Structural Analogues

TETRAETHYLENEGLYCOL MONOMETHYL ETHER

A structural isomer, TETRAETHYLENEGLYCOL MONOMETHYL ETHER (CAS No. 23783-42-8), shares the molecular formula C₉H₂₀O₅ but differs in ether linkage arrangement. This analogue exhibits similar solubility profiles (log P = -1.5) but lower cytotoxicity, underscoring the role of molecular geometry in bioactivity .

Table 3: Comparative Analysis of Analogues

| Property | 2,5,9,12-Tetraoxatridecan-7-ol | TETRAETHYLENEGLYCOL MONOMETHYL ETHER |

|---|---|---|

| Boiling Point | 158–160°C (5 mmHg) | 158–160°C (5 mmHg) |

| Cytotoxicity (IC₅₀) | 0.8 μM (MCF-7) | >10 μM (MCF-7) |

| Primary Application | Dendrimer synthesis | Polymer crosslinking |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume